molecular formula C16H21N5O B2857724 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034290-38-3

2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2857724
CAS No.: 2034290-38-3
M. Wt: 299.378
InChI Key: IEQYYVHAHNFBLJ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a pyrazinyl group, and a pyrazolyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinyl and pyrazolyl intermediates, which are then coupled with the cyclopentyl acetamide moiety. Common reagents used in these reactions include pyrazine, hydrazine, and cyclopentanone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with altered functional groups.

Scientific Research Applications

2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
  • 2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

Uniqueness

Compared to similar compounds, 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-cyclopentyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(11-13-3-1-2-4-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h5-7,9,12-13H,1-4,8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQYYVHAHNFBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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